molecular formula C10H8ClNO3 B2625073 2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid CAS No. 1368631-93-9

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid

Cat. No.: B2625073
CAS No.: 1368631-93-9
M. Wt: 225.63
InChI Key: UGTURONJYZTWAN-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .

Future Directions

The development of scalable syntheses of novel oxindole-type ligands with improved potency towards seizure suppression suggests potential future directions in the research and application of such compounds .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects of these pathway alterations would likely be diverse, reflecting the wide range of biological activities associated with indole derivatives.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects could potentially be diverse, depending on the specific targets and pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid typically involves the reaction of 6-chloroindole with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid is unique due to the presence of the chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTURONJYZTWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368631-93-9
Record name 2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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